molecular formula C27H28N2O4 B11149998 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11149998
M. Wt: 444.5 g/mol
InChI Key: TZTPPNVBZXWLRI-UHFFFAOYSA-N
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Description

3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a furo[3,2-g]chromen-7-one core substituted with methyl groups at positions 3, 5, and 8. A key structural feature is the 3-oxo-3-(4-phenylpiperazino)propyl side chain at position 6, which introduces a tertiary amide and a phenylpiperazine moiety. Its molecular formula is C₂₇H₂₉N₃O₄, with a molecular weight of 459.54 g/mol .

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C27H28N2O4/c1-17-16-32-25-19(3)26-23(15-22(17)25)18(2)21(27(31)33-26)9-10-24(30)29-13-11-28(12-14-29)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3

InChI Key

TZTPPNVBZXWLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the phenylpiperazine moiety: This step involves the reaction of the furochromenone intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.

    Final modifications: Additional steps may be required to introduce the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group, often involving selective oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the interactions with various biological targets, including neurotransmitter receptors and ion channels.

    Materials Science: The compound’s properties may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Research: It can serve as a tool compound to investigate biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.

Mechanism of Action

The mechanism of action of 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways, such as kinases or phosphatases.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Modifications vs. Target Compound Reference
Target Compound 3,5,9-trimethyl; 6-(3-oxo-3-(4-phenylpiperazino)propyl) C₂₇H₂₉N₃O₄ 459.54 Reference standard
D634-0258 3,5,9-trimethyl; 6-(3-oxo-3-(4-(pyridin-2-yl)piperazino)propyl) C₂₆H₂₇N₃O₄ 445.52 Pyridinyl instead of phenyl in piperazine
Compound 28 () 2-isopropyl; 9-((4-methylpiperazin-1-yl)methyl); 3-(3,4-dihydroxyphenylethynyl) C₂₈H₂₈N₂O₅ 472.53 Ethynyl-dihydroxyphenyl group; methylpiperazine
Methoxsalen (Psoralen derivative) 9-methoxy C₁₂H₈O₄ 216.19 Methoxy at C9; lacks alkyl/piperazine side chains
Peucedanin 3-methoxy; 2-isopropyl C₁₄H₁₄O₄ 246.26 Methoxy and isopropyl groups; simpler structure

Key Observations :

  • Substituent Diversity: The target compound’s 4-phenylpiperazino-propyl chain distinguishes it from simpler coumarins like methoxsalen (psoralen derivative) and peucedanin, which lack extended side chains. Piperazine modifications (e.g., pyridinyl in D634-0258) influence solubility and receptor binding .
  • Methyl vs. Methoxy Groups : Unlike methoxsalen’s 9-methoxy group, the target compound’s 3,5,9-trimethyl substitution may enhance lipophilicity and metabolic stability .

Table 2: Cytotoxic and Enzymatic Activity Data

Compound Name Biological Activity IC₅₀/LC₅₀ Values Cell Lines/Enzymes Tested Reference
Target Compound Not explicitly reported in evidence; inferred potential from structural analogs N/A N/A -
Osthol (Prangos pabularia) High cytotoxicity 3.2–30.2 µM Six human cancer cell lines
Psoralen-oxathiazolone Immunoproteasome inhibition (β5i subunit) Slightly less active than target Enzymatic assay (CYP3A4)
Furanocoumarin dimers CYP3A4 inhibition Variable (see Table 1 in [4]) Microsomal testosterone hydroxylation

Key Observations :

  • Cytotoxicity : Osthol, a structurally simpler furocoumarin, exhibits potent cytotoxicity, suggesting the target compound’s extended side chain may modulate similar pathways .
  • Enzyme Inhibition: Psoralen derivatives with oxathiazolone warheads show lower immunoproteasome inhibition compared to the target compound’s analogs, highlighting the importance of the 4-phenylpiperazino group in enhancing binding affinity .

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